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molecular formula C6H8O3S B7722833 Methyl 4-Oxotetrahydrothiophene-3-carboxylate CAS No. 22097-90-1

Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Cat. No. B7722833
M. Wt: 160.19 g/mol
InChI Key: LEAKUJFYXNILRB-UHFFFAOYSA-N
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Patent
US08541432B2

Procedure details

Commercially available 4-carbomethoxytetrahydro-3-thiophenone (5 g, 31.2 mmol) is dissolved in EtOH (284 mL). Formamidine acetate (22 g, 211 mmol) is then added followed by sodium ethoxide (45 mL, 121 mmol, 21% w/w) and the mixture is heated at 90° C. for 14 hours. Reaction is cooled to room temperature and concentrated to a residue which is absorbed onto silica and separated via FCC (0-10% Methanol:CH2Cl2) to give the title compound as a solid. MS (ESI) m/z 155.14 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
284 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:9][S:8][CH2:7][C:6]1=O)(OC)=[O:2].C(O)(=O)C.[CH:15]([NH2:17])=[NH:16].[O-]CC.[Na+]>CCO>[N:16]1[C:6]2[CH2:7][S:8][CH2:9][C:5]=2[C:1](=[O:2])[NH:17][CH:15]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)(OC)C1C(CSC1)=O
Name
Quantity
284 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
[O-]CC.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue which
CUSTOM
Type
CUSTOM
Details
is absorbed onto silica
CUSTOM
Type
CUSTOM
Details
separated via FCC (0-10% Methanol:CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
N1=CNC(C2=C1CSC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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